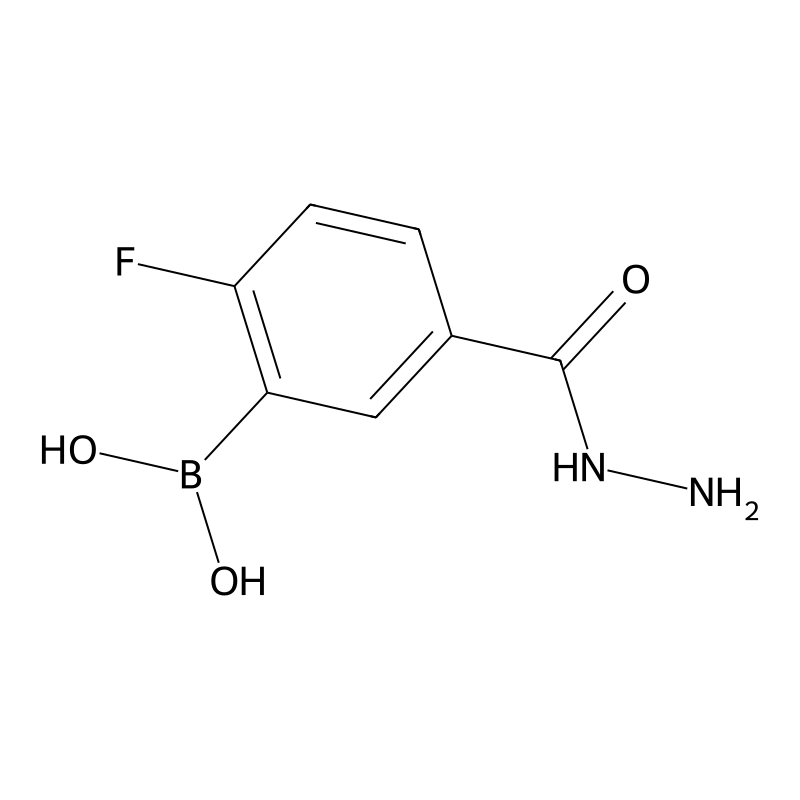3-Borono-4-fluorobenzohydrazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-BFBH is an organic compound belonging to the class of hydrazides. It is likely derived from the corresponding acid, 3-bromo-4-fluorobenzoic acid, through a reaction with hydrazine. While its origin and specific significance in research are unclear, hydrazides are known for their diverse applications, including:
- Pharmaceuticals: Some hydrazides possess medicinal properties, acting as anticonvulsants, antitubercular agents, or inhibitors of various enzymes [].
Molecular Structure Analysis
3-BFBH contains a central benzene ring with a bromine atom at position 3 and a fluorine atom at position 4. Attached to the carbonyl group (C=O) is a hydrazide functional group (CONNH2). The boron atom (B) is likely bonded to the benzene ring at position 3, forming a boronate group (B(OH)2).
This structure suggests potential functionalities like:
- Lewis acidity: The boron atom can accept electron pairs from other molecules [].
- Hydrogen bonding: The NH2 group can participate in hydrogen bonding, influencing solubility and interactions with other molecules [].
Chemical Reactions Analysis
- Synthesis: It might be synthesized from 3-bromo-4-fluorobenzoyl chloride and hydrazine [].
- Hydrolysis: The boronate group can hydrolyze in water to release boric acid [].
- Coupling reactions: The boronate group can participate in Suzuki-Miyaura couplings for the formation of carbon-carbon bonds [].
Physical And Chemical Properties Analysis
- Solid state at room temperature due to the presence of the benzene ring and hydrogen bonding [].
- Moderate solubility in polar organic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) due to the presence of polar groups [].
- Insoluble in water due to the hydrophobic nature of the benzene ring [].
Research indicates that 3-Borono-4-fluorobenzohydrazide exhibits biological activity that may be leveraged for therapeutic purposes. Its derivatives have shown potential as:
- Anticancer Agents: Some studies suggest that compounds related to this hydrazide can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation
Several methods have been developed for synthesizing 3-Borono-4-fluorobenzohydrazide:
- Direct Boronation: A common method involves the direct reaction of 4-fluorobenzohydrazide with boron reagents under controlled conditions.
- Suzuki Coupling: Utilizing boronic acids with aryl halides can yield this compound through a Suzuki coupling reaction, which is efficient for forming complex structures
3-Borono-4-fluorobenzohydrazide finds applications in various fields:
- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Pharmaceutical Development: Its derivatives are explored for developing new drugs targeting cancer and infectious diseases.
- Material Science: The compound is investigated for potential use in creating novel materials with specific electronic properties.
Interaction studies involving 3-Borono-4-fluorobenzohydrazide focus on its reactivity with biological macromolecules:
- Protein Binding Studies: Research has shown that this compound can bind to specific proteins, potentially influencing their activity.
- Enzyme Inhibition: Studies suggest it may inhibit certain enzymes involved in metabolic pathways, providing insights into its mechanism of action as a therapeutic agent
Several compounds share structural similarities with 3-Borono-4-fluorobenzohydrazide. Here are some notable examples:
Compound Name Structure Features Unique Aspects 4-Fluorobenzenesulfonamide Contains a sulfonamide group Known for antibacterial properties 4-Boronophenylhydrazine Boron atom attached to phenyl hydrazine Used in similar synthetic pathways 3-Aminophenylboronic Acid Amino group instead of hydrazine Exhibits different biological activities Uniqueness of 3-Borono-4-fluorobenzohydrazide
What sets 3-Borono-4-fluorobenzohydrazide apart from these compounds is its combination of both boron and fluorine functionalities along with the hydrazide group. This unique combination enhances its reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
Wikipedia
[2-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acidDates
Modify: 2023-08-16Explore Compound Types
Get ideal chemicals from 750K+ compounds








